molecular formula C10H10N4O3S B12677701 Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)- CAS No. 70800-61-2

Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)-

Cat. No.: B12677701
CAS No.: 70800-61-2
M. Wt: 266.28 g/mol
InChI Key: VBMYFGQAZZYDIY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)- is a chemical compound with the molecular formula C10H10N4O3S and a molecular weight of 266.28 g/mol . It is a derivative of benzenesulfonamide and contains both an amino group and a hydroxy-pyrimidinyl group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)- typically involves the reaction of 4-aminobenzenesulfonamide with 5-hydroxy-2-pyrimidine . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzenesulfonamide derivatives .

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s effects are mediated through its binding to the active site of the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-amino-N-(5-hydroxy-2-pyrimidinyl)- is unique due to its specific structural features, such as the presence of both an amino group and a hydroxy-pyrimidinyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

70800-61-2

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

4-amino-N-(5-hydroxypyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H10N4O3S/c11-7-1-3-9(4-2-7)18(16,17)14-10-12-5-8(15)6-13-10/h1-6,15H,11H2,(H,12,13,14)

InChI Key

VBMYFGQAZZYDIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=N2)O

Origin of Product

United States

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